4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a naphthalene ring substituted with a bromine atom and a sulfonamide group, which is further connected to a cyclohexene moiety via an ethyl linker. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide typically involves multiple steps:
-
Bromination of Naphthalene: : The initial step involves the bromination of naphthalene to introduce a bromine atom at the desired position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
-
Sulfonation: : The brominated naphthalene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group.
-
Amidation: : The sulfonyl chloride intermediate is then reacted with 2-(cyclohex-1-en-1-yl)ethylamine to form the sulfonamide linkage. This step typically requires a base such as triethylamine (Et₃N) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
-
Nucleophilic Substitution: : The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
-
Oxidation and Reduction: : The cyclohexene moiety can be oxidized to form epoxides or diols, while reduction can lead to the formation of cyclohexane derivatives.
-
Coupling Reactions: : The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds, utilizing palladium catalysts and boronic acids or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Coupling Reactions: Palladium acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) and potassium carbonate (K₂CO₃) in a suitable solvent like tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of azido derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of cyclohexane derivatives.
Coupling Reactions: Formation of biaryl or styrene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide serves as a versatile intermediate for the construction of more complex molecules. Its ability to undergo various reactions makes it valuable for the synthesis of novel compounds.
Biology and Medicine
In medicinal chemistry, this compound can be explored for its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.
Industry
In materials science, the compound’s structural features can be utilized in the design of new materials with specific properties, such as liquid crystals or organic semiconductors.
Mechanism of Action
The mechanism by which 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide exerts its effects depends on its application. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The cyclohexene moiety may interact with hydrophobic pockets within the target enzyme, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-[2-(cyclohexyl)ethyl]naphthalene-1-sulfonamide: Lacks the double bond in the cyclohexene ring.
4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide: Substitutes chlorine for bromine.
4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide: Replaces the naphthalene ring with a benzene ring.
Uniqueness
The presence of both a bromine atom and a cyclohexene moiety in 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide provides unique reactivity and binding properties compared to its analogs. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-bromo-N-[2-(cyclohexen-1-yl)ethyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2S/c19-17-10-11-18(16-9-5-4-8-15(16)17)23(21,22)20-13-12-14-6-2-1-3-7-14/h4-6,8-11,20H,1-3,7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVXFSYDIHKUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.